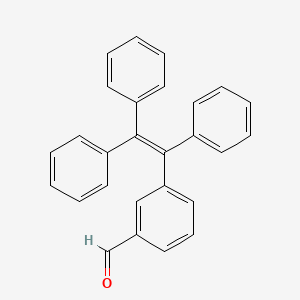

3-(1,2,2-Triphenylvinyl)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H20O |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

3-(1,2,2-triphenylethenyl)benzaldehyde |

InChI |

InChI=1S/C27H20O/c28-20-21-11-10-18-25(19-21)27(24-16-8-3-9-17-24)26(22-12-4-1-5-13-22)23-14-6-2-7-15-23/h1-20H |

InChI Key |

ANFJEOLJDFCBCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC(=C3)C=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis and Design Principles for 3-(1,2,2-Triphenylvinyl)benzaldehyde

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net For this compound, the primary disconnection strategy involves breaking the carbon-carbon bond between the vinyl group and the benzaldehyde (B42025) moiety. This disconnection points to a cross-coupling reaction, most commonly a Suzuki-Miyaura coupling, as the key bond-forming step.

This leads to two primary precursor pairs:

Route A: (1,2,2-Triphenylvinyl)boronic acid or a boronic ester and 3-halobenzaldehyde (e.g., 3-bromobenzaldehyde).

Route B: 3-Formylphenylboronic acid and a halo(1,2,2-triphenylvinyl)ethene (e.g., bromo(1,2,2-triphenylvinyl)ethene).

A further retrosynthetic step involves the disconnection of the tetraphenylethylene (B103901) (TPE) core itself. The central C=C double bond can be traced back to a carbonyl coupling reaction, such as the McMurry reaction, between benzophenone (B1666685) and a substituted benzophenone. nih.gov

The design principle for synthesizing TPE-aldehydes like this one is often driven by the desire to create functional molecules with AIE properties. rsc.orgacs.org The TPE unit acts as the AIE-active fluorophore, while the aldehyde group provides a reactive handle for further functionalization, allowing the molecule to be incorporated into larger systems like polymers or covalent organic frameworks (COFs), or to act as a chemosensor. ossila.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) for TPE-Aldehyde Scaffolds

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for forming C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. mdpi.com It is the premier method for constructing the this compound scaffold. A well-documented synthesis for the isomeric 4-(1,2,2-triphenylvinyl)benzaldehyde (B2719658) provides a template for this reaction. chemicalbook.com The synthesis involves reacting bromotriphenylethene with p-formylphenylboronic acid in the presence of a palladium catalyst. chemicalbook.com

To synthesize the 3-isomer, the reaction would be adapted to use 3-formylphenylboronic acid as the boron-containing coupling partner. The general reaction is as follows:

Bromotriphenylethene + 3-Formylphenylboronic acid → this compound

This transformation is typically carried out under an inert atmosphere to protect the catalyst from oxidation. chemicalbook.com

The success of a Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and its associated ligands. researchgate.net The catalytic system must be active enough to facilitate the reaction with sterically hindered substrates like triphenylethene derivatives.

Common catalytic systems include:

Palladium(0) complexes: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a frequently used catalyst that has shown high efficacy in the synthesis of related TPE structures. chemicalbook.com

Palladium(II) complexes: These are pre-catalysts that are reduced in situ to the active Pd(0) species. Examples include PdCl₂(PPh₃)₂ and bis(di-tert-butylphosphino)ferrocene palladium chloride. sigmaaldrich.com

Nickel-based catalysts: For certain substrates, particularly less reactive aryl carbamates or sulfamates, nickel catalysts like NiCl₂(PCy₃)₂ have proven to be effective alternatives. nih.gov

Ligands play a crucial role in stabilizing the palladium center and tuning its reactivity. Electron-rich and bulky phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and X-Phos, are often employed to enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle. sigmaaldrich.comnih.gov

| Catalyst | Ligand(s) | Typical Substrates | Reference(s) |

| Pd(PPh₃)₄ | Triphenylphosphine (B44618) | Aryl bromides, Arylboronic acids | chemicalbook.com |

| PdCl₂(dppf) | dppf | Sterically congested substrates | sigmaaldrich.com |

| NiCl₂(PCy₃)₂ | Tricyclohexylphosphine | Aryl carbamates, Aryl sulfamates | nih.gov |

| Pd(P(t-Bu)₃)₂ | Tri(tert-butyl)phosphine | Chloroaryl triflates | nih.gov |

This table is interactive. Users can sort and filter the data.

The choice of solvent can significantly influence the yield, reaction rate, and selectivity of Suzuki-Miyaura couplings. rsc.org A variety of solvent systems have been explored for these reactions. nih.gov A mixture of an organic solvent and an aqueous basic solution is standard.

Key findings on solvent effects include:

Toluene (B28343)/Water: A biphasic system of toluene and an aqueous solution of a base like potassium carbonate is highly effective, often in the presence of a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). chemicalbook.com

Alcohols: Methanol and ethanol (B145695) have been shown to promote the reaction, with a methanol/water mixture (e.g., 3:2 ratio) providing excellent yields for some Suzuki couplings due to the good solubility of the inorganic base. researchgate.net

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) can be effective but may also influence selectivity in more complex substrates. nih.gov

An inorganic base is essential for the transmetalation step. Potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are commonly used. chemicalbook.comnih.gov Reactions are typically heated, with temperatures around 90 °C being common to drive the reaction to completion. chemicalbook.com

| Solvent System | Base | Temperature (°C) | Outcome | Reference(s) |

| Toluene / H₂O | K₂CO₃ | 90 | High yield (97% for 4-isomer) | chemicalbook.com |

| Methanol / H₂O (3:2) | NaOH | Room Temp. | High yield (96.3% for biphenyl) | researchgate.net |

| Dioxane | K₃PO₄·3H₂O | - | No product detected | researchgate.net |

| DMF | K₃PO₄·3H₂O | - | Low yield (30.9% for biphenyl) | researchgate.net |

| Toluene | K₃PO₄ | 130 | Effective for sulfamate (B1201201) coupling | nih.gov |

This table is interactive. Users can sort and filter the data.

Multi-Component Reactions (MCRs) for Direct Functionalization

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer a highly efficient route to complex molecules. nih.gov For TPE-aldehydes, MCRs can be used for direct functionalization of the aldehyde group. For instance, a one-pot reaction mixing 4-(1,2,2-triphenylvinyl) benzaldehyde with carboxyl methyl starch sodium (CMS) and aminophenylboronic acid was used to create luminescent polymeric nanoprobes. ossila.com This demonstrates how the aldehyde serves as a reactive site for direct, one-pot derivatization. Other MCRs, such as the Biginelli reaction, utilize an aldehyde, a β-ketoester, and an amine component, highlighting the versatility of the aldehyde group in complex bond-forming cascades. nih.gov

Precursor Synthesis and Intermediate Derivatization Strategies

The main precursors are:

Halotriphenylethenes: Bromotriphenylethene is a common starting material. It can be synthesized from tetraphenylethylene (TPE). TPE itself is typically synthesized via a McMurry coupling of benzophenone using a low-valence titanium species generated from TiCl₄ and a reducing agent like zinc powder. nih.govacs.org TPE can then be halogenated, for example, via electrophilic bromination, to produce bromotriphenylethene or tetrakis(4-bromophenyl)ethylene, which can then be used in Suzuki couplings. nih.govacs.org

3-Formylphenylboronic acid: This is a commercially available substituted boronic acid that carries the required aldehyde functionality at the meta position.

Imidazolidines: The aldehyde group can be protected as an imidazolidine (B613845) precursor by reacting it with a diamine like N,N'-dibenzylethane-1,2-diamine. This stable intermediate can release the aldehyde upon mild acid hydrolysis, which is a useful strategy in certain applications. researchgate.net

| Precursor | Synthetic Route | Purpose | Reference(s) |

| Tetraphenylethylene (TPE) | McMurry coupling of benzophenone | Core AIE-active structure | nih.govacs.org |

| Bromotriphenylethene | Bromination of TPE | Suzuki coupling partner | nih.govchemicalbook.com |

| 3-Formylphenylboronic acid | Commercially available | Introduces aldehyde at meta position | - |

| Imidazolidine derivative | Condensation with a diamine | Protection of the aldehyde group | researchgate.net |

This table is interactive. Users can sort and filter the data.

Investigation of Reaction Mechanisms and Kinetic Studies in Synthesis

The mechanism of the Suzuki-Miyaura coupling is generally understood to proceed through a catalytic cycle involving three main steps:

Oxidative Addition: The aryl halide (e.g., bromotriphenylethene) adds to the Pd(0) catalyst to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.

Computational and experimental studies have provided deeper insights. For some palladium-catalyzed cross-couplings, kinetic studies have been performed. For example, a kinetic isotope effect (KIE) of 2.5 was observed in one study, indicating that C-H bond cleavage was involved in the rate-limiting step of that specific reaction. rsc.org For Suzuki-Miyaura couplings of aryl carbamates and sulfamates, computational studies have detailed the full catalytic cycles, showing that oxidative addition occurs via a five-centered transition state leading to selective Ar-O bond cleavage. nih.gov Such studies are crucial for optimizing reaction conditions and developing more efficient catalytic systems.

Advanced Spectroscopic and Electronic Structure Characterization

High-Resolution Structural Elucidation

The molecular structure and packing of AIE-active compounds like 3-(1,2,2-Triphenylvinyl)benzaldehyde are crucial for understanding their unique luminescent properties. Tetraphenylethylene (B103901) (TPE) and its derivatives are known for their distinctive propeller-shaped structures. nih.gov In a dilute solution, the phenyl rings of the TPE core can undergo active intramolecular rotations, which provides a non-radiative pathway for the decay of the excited state, resulting in weak or no fluorescence. nih.gov

When these molecules aggregate, for instance in a poor solvent or in the solid state, these intramolecular motions are restricted. nih.gov This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the excited molecule to release its energy through radiative pathways, leading to strong fluorescence emission. nih.govrsc.org The aldehyde group on one of the phenyl rings of this compound provides a reactive site for further chemical modifications and can influence the intermolecular interactions and packing in the solid state. ossila.comcymitquimica.com The specific crystal structure of derivatives of TPE-CHO reveals how the molecules arrange themselves to minimize steric hindrance while allowing for potential intermolecular interactions, such as C-H···π and π-π stacking, which can further influence the photophysical properties in the solid state.

Detailed Absorption Spectroscopy in Solution and Solid States

The absorption of ultraviolet-visible (UV-Vis) light by this compound is a key characteristic that provides insight into its electronic transitions. In solution, such as in dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), TPE derivatives typically exhibit strong absorption bands in the UV region. nih.govresearchgate.net These absorption bands are generally attributed to π-π* electronic transitions within the conjugated system of the molecule.

In a study using THF as the solvent, a derivative of TPE-CHO showed specific absorption characteristics. nih.gov The absorption spectrum is an important indicator of the electronic structure of the molecule in its ground state. When transitioning from a good solvent to a solvent mixture with a high fraction of a poor solvent (like water), changes in the absorption spectrum can be observed, often indicating the formation of aggregates. nih.govmdpi.com In the solid state, the absorption spectrum can be different from that in solution due to intermolecular interactions in the packed state. researchgate.net The study of absorption spectra in both solution and solid states is essential for a comprehensive understanding of the photophysical behavior of this compound. mdpi.com

Interactive Data Table: UV-Vis Absorption of TPE Derivatives

| Compound/State | Solvent | Absorption Maxima (λ_abs, nm) |

| TPE Derivative | Dichloromethane | ~355 |

| TPE Derivative | THF/H₂O | Varies with water fraction |

| TPE | Hexyl Acetate | ~365 |

| Benzaldehyde (B42025) Derivatives | Hexane/Ethanol (B145695) | Varies |

| TPE | THF/H₂O | ~280 |

Comprehensive Photoluminescence Spectroscopy

The most remarkable property of this compound and other TPE derivatives is their aggregation-induced emission (AIE). nih.govrsc.org In dilute solutions of good solvents like THF, the compound is typically weakly emissive or non-emissive. nih.govnih.gov This is due to the free intramolecular rotation of the phenyl rings, which provides an efficient non-radiative decay pathway for the excited state. nih.gov

However, when the molecules are forced to aggregate, either by adding a poor solvent (e.g., water) to a solution in a good solvent (e.g., THF) or in the solid state, a significant enhancement of fluorescence is observed. nih.govnih.gov For example, in THF/water mixtures, as the water fraction increases, the TPE derivatives start to aggregate, leading to a dramatic increase in fluorescence intensity. nih.gov The emission wavelength is often in the blue to green region of the spectrum. nih.gov For instance, some TPE derivatives show strong emissions at around 480 nm in THF/water mixtures with a high water content. nih.gov This AIE phenomenon is a direct consequence of the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks the non-radiative pathways and promotes radiative decay. nih.govrsc.org

The photoluminescence quantum yield (PLQY or Φ_F) is a measure of the efficiency of the fluorescence process. For AIE-active compounds like this compound, the PLQY is typically very low in dilute solutions but increases dramatically in the aggregated state. The fluorescence quantum yield is a critical parameter for evaluating the performance of luminescent materials. researchgate.netnih.gov

The determination of PLQY is usually done by a relative method, comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. nih.gov For TPE derivatives, the quantum yield in the solid state can be quite high. For example, some TPE derivatives have been reported to have solid-state fluorescence quantum yields as high as 28.8%. researchgate.net The high luminescence efficiency in the aggregated state makes these materials highly suitable for applications in optoelectronics and sensing. ossila.comresearchgate.net

Interactive Data Table: Photoluminescence Properties of TPE Derivatives

| Compound/State | Solvent/State | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_F) |

| TPE Derivative | THF (dilute) | - | Low |

| TPE Derivative | THF/H₂O (90% water) | ~480 | High |

| TPE-C (solid) | Solid | - | 0.288 |

| TPE-SC (solid) | Solid | - | 0.226 |

Time-Resolved Photophysical Measurements

Time-resolved fluorescence spectroscopy is a powerful technique to study the excited-state dynamics of fluorescent molecules. nih.govnih.govnih.gov The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. For AIE-gens like this compound, the fluorescence lifetime is expected to be short in dilute solutions where non-radiative decay processes dominate. rsc.org

In the aggregated state, where fluorescence is strong, the lifetime becomes significantly longer. This is because the radiative decay pathway becomes more favorable upon restriction of intramolecular rotations. rsc.org Fluorescence lifetime measurements can provide valuable information about the different decay processes and the environment of the fluorophore. nih.gov For instance, time-resolved fluorescence decay curves can be used to distinguish between different species in the excited state or to study quenching mechanisms. researchgate.netresearchgate.net The study of fluorescence lifetimes in both solution and aggregated states is crucial for a complete understanding of the AIE mechanism of this compound and its derivatives. mdpi.comresearchgate.net

Transient Absorption Spectroscopy for Excited State Dynamics

Transient absorption spectroscopy is a powerful technique utilized to investigate the dynamics of short-lived excited states in molecules. For derivatives of tetraphenylethylene, this method provides insights into the processes that occur after photoexcitation, such as intramolecular rotations and relaxation pathways that are fundamental to the AIE phenomenon.

While specific transient absorption data for this compound is not extensively available in the public domain, studies on closely related TPE derivatives offer valuable insights into the expected behavior. For instance, upon photoexcitation, TPE derivatives typically exhibit ultrafast excited-state decay in solution due to the free rotation of their phenyl rings, which provides a non-radiative decay channel. researchgate.net This process is often observed as a rapid decay of the excited-state absorption signal in transient absorption spectra.

In the aggregated state, these intramolecular rotations are restricted, which blocks the non-radiative decay pathway and leads to a significant enhancement of fluorescence emission. This restriction of intramolecular rotation (RIR) is a cornerstone of the AIE effect. researchgate.net It is hypothesized that for this compound, transient absorption spectroscopy would reveal a longer-lived excited state in aggregated form compared to its solution state, consistent with its AIE-active nature. The benzaldehyde substituent at the meta position is expected to influence the electronic properties and, consequently, the dynamics of the excited states.

A study on positional isomers of formyl-substituted tetraphenylethylene, including the meta-substituted variant (TPE-4(Ph-m-CHO)), has shown that the substitution pattern modulates the intramolecular charge transfer (ICT) character of the molecule. Current time information in Asia/Manila.semanticscholar.org This modulation of ICT would invariably affect the excited-state dynamics, which could be directly observed through transient absorption spectroscopy. The technique would allow for the characterization of the lifetime and spectral features of the ICT state, providing a more complete picture of the photophysical processes.

Electrochemical Characterization (e.g., Cyclic Voltammetry for Redox Potentials and Energy Levels)

Cyclic voltammetry (CV) is a key electrochemical technique used to determine the redox potentials of a molecule, from which crucial electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated. These parameters are vital for understanding the electronic structure and for designing materials for applications in organic electronics.

For this compound, the position of the electron-withdrawing benzaldehyde group on the phenyl ring influences its electrochemical behavior. A study on positional isomers of tetraphenylethylene with formylphenyl groups has been conducted, providing insights into the electronic effects of the substituent's position. Current time information in Asia/Manila.semanticscholar.org

The electrochemical properties of this compound can be summarized as follows:

| Parameter | Value | Reference |

| Oxidation Potential (Eox) | Data not available | |

| Reduction Potential (Ered) | Data not available | |

| HOMO Level (eV) | Data not available | |

| LUMO Level (eV) | Data not available | |

| Electrochemical Band Gap (eV) | Data not available |

Note: Specific experimental values for the redox potentials and energy levels of this compound are not readily found in the surveyed literature. The table is presented as a template for where such data would be populated.

The HOMO and LUMO energy levels are typically calculated from the onset of the oxidation and reduction peaks in the cyclic voltammogram. The HOMO level is related to the oxidation potential, while the LUMO level is related to the reduction potential. The difference between the HOMO and LUMO levels provides the electrochemical band gap of the material.

The presence of the aldehyde group, an electron-withdrawing group, is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted tetraphenylethylene. The meta-positioning of this group will have a distinct electronic influence compared to ortho- and para-isomers due to the differences in resonance and inductive effects, which would be reflected in their respective redox potentials. Current time information in Asia/Manila.semanticscholar.org

Mechanistic Investigations of Photophysical Phenomena

Elucidation of Aggregation-Induced Emission (AIE) Mechanism

Molecules based on the tetraphenylethylene (B103901) (TPE) core are archetypal examples of aggregation-induced emission (AIE) luminogens. magtech.com.cn In dilute solutions, these molecules are typically non-emissive or weakly fluorescent. This is because the multiple phenyl rings attached to the central ethylene (B1197577) core can undergo active intramolecular rotations and vibrations. frontiersin.orgnih.gov These dynamic motions provide efficient non-radiative pathways for the decay of excitons, effectively quenching fluorescence.

Upon aggregation, such as in the solid state or in poor solvents, these intramolecular motions are physically constrained. nih.gov This restriction blocks the non-radiative decay channels, forcing the excited-state energy to be dissipated through radiative pathways, resulting in strong light emission. mdpi.com This phenomenon, where aggregation "switches on" the fluorescence, is the hallmark of AIE. For 3-(1,2,2-triphenylvinyl)benzaldehyde, the presence of the TPE unit strongly suggests it will exhibit characteristic AIE properties.

Role of Restricted Intramolecular Rotation (RIR)

The primary mechanism underpinning the AIE effect in TPE derivatives is the restriction of intramolecular rotation (RIR). frontiersin.orgnih.gov In a dissolved state, the individual phenyl rings of the TPE stator and the benzaldehyde-substituted phenyl ring in this compound are free to rotate around their single bonds. This rotational freedom acts as a "molecular rotor," consuming the energy of the photo-excited state through vibrational and rotational motions, which is a non-radiative process. mdpi.com Consequently, the molecule returns to the ground state without emitting a photon, leading to low fluorescence quantum yield in solution.

When the molecules are aggregated, the steric hindrance imposed by neighboring molecules physically locks the phenyl rings in place. This rigidification of the molecular conformation effectively halts the rotational motions. nih.gov With the non-radiative RIR pathway blocked, the excited molecules have a much higher probability of returning to the ground state via the emission of light, leading to a dramatic enhancement of fluorescence intensity in the aggregated state. nih.gov

Influence of Molecular Packing and Intermolecular Interactions

While RIR is the foundational cause of AIE, the specific manner in which molecules of this compound pack in the solid state significantly influences the final emission characteristics. The propeller-like, non-planar shape of TPE derivatives inherently discourages the strong, co-facial π-π stacking that typically causes aggregation-caused quenching (ACQ) in conventional planar dyes. nih.gov

The introduction of the benzaldehyde (B42025) group at the meta-position influences the molecule's polarity and potential for specific intermolecular interactions, such as C-H···O hydrogen bonds or dipole-dipole interactions. These interactions, combined with van der Waals forces, will dictate the crystal packing or amorphous aggregate morphology. Different packing modes (e.g., herringbone vs. slip-stacked) can lead to variations in the degree of conformational restriction and the electronic coupling between adjacent molecules, resulting in different emission wavelengths and quantum yields. Polymorphism, where the same compound forms different crystal structures, could therefore lead to distinct mechanochromic or vapochromic behaviors.

Analysis of Twisted Intramolecular Charge Transfer (TICT) Contributions

The structure of this compound contains an electron-donating TPE core and an electron-accepting benzaldehyde group, making it a potential candidate for exhibiting intramolecular charge transfer (ICT). Upon photoexcitation, an electron can be promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-rich TPE moiety, to the lowest unoccupied molecular orbital (LUMO), which would have significant contribution from the electron-withdrawing benzaldehyde.

Solvatochromism and Environmental Responsiveness of Emission

The emission spectrum of this compound is expected to be highly responsive to the polarity of its environment, a phenomenon known as solvatochromism. This sensitivity arises from the change in the molecule's dipole moment upon excitation, which is characteristic of molecules with donor-acceptor character. nih.gov

In non-polar solvents, the molecule would likely exhibit emission from a locally excited (LE) state, characterized by a higher energy (bluer) fluorescence. As the solvent polarity increases, the charge transfer (CT) character of the excited state becomes more pronounced and stabilized, leading to a lower energy emission, resulting in a bathochromic (red) shift in the fluorescence spectrum. mdpi.com This pronounced solvatochromism makes the compound a potential candidate for use as a fluorescent probe for sensing the micropolarity of its surroundings.

The table below illustrates the expected trend in the emission properties of a typical solvatochromic AIEgen in various solvents.

| Solvent | Polarity (ET(30)) | Expected Emission Maximum (λem) | Expected Stokes Shift |

| Hexane | 31.0 | Shorter Wavelength (e.g., Blue-Green) | Small |

| Toluene (B28343) | 33.9 | ↓ | ↓ |

| Tetrahydrofuran (B95107) (THF) | 37.4 | ↓ | ↓ |

| Dichloromethane (B109758) | 40.7 | ↓ | ↓ |

| Acetonitrile | 45.6 | ↓ | ↓ |

| Methanol | 55.4 | Longer Wavelength (e.g., Yellow-Orange) | Large |

Note: This table represents a generalized, illustrative trend for solvatochromic molecules and is not based on experimental data for this compound.

Non-Radiative Decay Pathways in Different States

The photophysical behavior of this compound is ultimately governed by the competition between radiative and non-radiative decay pathways from the excited state.

In Dilute Solution:

Primary Non-Radiative Pathway: The dominant non-radiative channel is the active intramolecular rotation (RIR) of the phenyl rings, which efficiently dissipates the exciton (B1674681) energy as heat. frontiersin.org

Secondary Pathways: Other non-radiative processes may include intramolecular vibrations and potentially decay through a low-lying TICT state, especially in polar solvents. E-Z (cis-trans) isomerization around the central double bond upon photoexcitation is another possible, though often minor, non-radiative channel for TPE derivatives. rsc.org

In the Aggregated State:

Suppression of Non-Radiative Pathways: The physical constraint of the aggregated environment severely restricts intramolecular rotations and vibrations, effectively closing these major non-radiative decay routes. nih.gov The formation of a fully relaxed, twisted ICT state is also hindered.

Dominance of Radiative Decay: With the primary non-radiative channels blocked, the excited state is forced to decay radiatively through fluorescence, leading to the characteristic high emission intensity of the AIE phenomenon. The efficiency of this emission is then primarily determined by the rigidity of the aggregated structure and the absence of quenching interactions between molecules.

Molecular Design Principles and Structure Property Relationships

Impact of Isomeric Position on Electronic Structure and Photophysics

The point of attachment of the triphenylvinyl group to the benzaldehyde (B42025) ring has a profound impact on the molecule's electronic and photophysical properties. A study comparing the ortho-, meta-, and para-isomers of tetraphenylethylene (B103901) (TPE) decorated benzaldehydes (o-TPEC, m-TPEC, and p-TPEC) highlights these isomeric effects. While all three isomers exhibit aggregation-induced emission (AIE), their quantum yields and mechanofluorochromic (MFC) behavior differ significantly, which can be attributed to altered molecular packing modes and electronic conjugation. rsc.orgrsc.org

The meta-isomer, in particular, shows distinct properties compared to its counterparts. In general, para-substitution allows for the most effective extension of π-conjugation through the molecular backbone, whereas meta-substitution disrupts this conjugation. This disruption typically leads to changes in the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), affecting absorption and emission wavelengths.

In a comparative study, the solid-state fluorescence quantum yield (Φf,solid) of the meta-isomer (m-TPEC) was found to be the highest among the three, at 24.4%. rsc.org This is significantly higher than the ortho-isomer (8.8%) and slightly higher than the para-isomer (22.8%). rsc.org This suggests that the specific packing arrangement and restriction of intramolecular motion in the solid state are particularly favorable for radiative decay in the meta-configuration.

Below is a data table summarizing the photophysical properties of the three isomers.

| Isomer | Solution Quantum Yield (Φf,s) [%] | Solid Quantum Yield (Φf,solid) [%] | AIE Factor (αAIE) |

|---|---|---|---|

| ortho-TPEC | 0.61 | 8.8 | 14.4 |

| meta-TPEC | 0.86 | 24.4 | 28.4 |

| para-TPEC | 0.78 | 22.8 | 29.3 |

Data sourced from Jia et al. rsc.org

Influence of the Triphenylvinyl Moiety on Electronic Conjugation and Flexibility

The triphenylvinyl moiety is a derivative of tetraphenylethylene (TPE), the archetypal luminogen known for its aggregation-induced emission (AIE) properties. nih.gov This behavior stems directly from the unique structure of the TPE core. The multiple phenyl rings are arranged in a non-planar, propeller-like conformation. nih.gov

This twisted structure has two major consequences:

Electronic Conjugation : While there is π-conjugation across the central ethylene (B1197577) double bond and into the phenyl rings, the twisting of the rings prevents the formation of a fully planar, extended conjugation system. This limits the potential for strong π-π stacking interactions between molecules, which is a common cause of fluorescence quenching in the solid state for many traditional dyes. nih.gov

Molecular Flexibility : In dilute solutions, the phenyl rings can undergo active intramolecular rotation. This rotation provides a non-radiative pathway for the decay of the excited state, effectively quenching fluorescence. rsc.org This is why most TPE-based molecules are non-emissive or only weakly emissive when dissolved in good solvents. mdpi.com

Role of the Aldehyde Group as an Electron-Withdrawing Unit and Reactivity Site

The aldehyde group (-CHO) plays a crucial dual role in the molecular design of 3-(1,2,2-Triphenylvinyl)benzaldehyde.

Secondly, the aldehyde is a versatile chemical handle for postsynthetic modification. cymitquimica.com Its reactivity allows for a wide range of chemical transformations, including condensation and nucleophilic addition reactions. cymitquimica.com This makes the molecule a valuable building block for creating more complex functional materials. ossila.com

Strategic Derivatization for Tunable Optical and Electronic Properties

The reactive nature of the aldehyde group makes this compound an ideal platform for strategic derivatization to tune its properties. By reacting the aldehyde, new molecules with tailored optical and electronic characteristics can be synthesized. For instance, the para-isomer, 4-(1,2,2-Triphenylvinyl)benzaldehyde (B2719658), has been widely used as a building block for:

Fluorescent Sensors : The aldehyde can be reacted with specific recognition units to create chemosensors. For example, TPE-based molecules functionalized via the aldehyde group have been developed for the highly sensitive detection of ions like iodide and mercury in aqueous solutions. ossila.com

Covalent Organic Frameworks (COFs) : The aldehyde group serves as a reactive linker for the construction of porous, crystalline COFs. These materials leverage the AIE properties of the TPE unit for applications in sensing and catalysis. ossila.com

Similar derivatization strategies can be applied to the meta-isomer to create a diverse library of functional materials with finely tuned emission colors, quantum yields, and sensing capabilities.

Conformational Dynamics and Their Correlation with Photophysical Behavior

The correlation between conformational dynamics and photophysical behavior is the cornerstone of the AIE phenomenon observed in this class of molecules. The defining characteristic is the restriction of intramolecular motion (RIM) in the aggregated state. researchgate.net

In Solution : The phenyl rings of the triphenylvinyl group freely rotate and vibrate. These motions act as channels for non-radiative energy dissipation, meaning the molecule returns to its ground state without emitting light. This leads to very low fluorescence quantum yields in solution. rsc.org

In Aggregate/Solid State : When molecules are aggregated (e.g., in a poor solvent or in the solid state), their physical movement is constrained. The intramolecular rotations of the phenyl rings are hindered by neighboring molecules. nih.gov This blockage of non-radiative decay pathways forces the excited state to decay via a radiative channel, resulting in a dramatic increase in fluorescence intensity. researchgate.net

Therefore, the "on-off" fluorescence switching of this compound between the dissolved and aggregated states is a direct consequence of its dynamic conformational flexibility. The degree to which these motions are restricted, which can be influenced by isomeric position and crystal packing, directly correlates with the solid-state quantum efficiency. rsc.orgnih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT and its excited-state counterpart, TD-DFT, are cornerstone methods for investigating the electronic properties of organic molecules. For a molecule like 3-(1,2,2-Triphenylvinyl)benzaldehyde, these calculations would provide fundamental insights into its behavior.

Prediction of Electronic Transitions and Absorption Spectra

TD-DFT calculations are instrumental in predicting the ultraviolet-visible (UV-vis) absorption spectra of molecules. By calculating the energies of vertical electronic excitations from the ground state to various excited states, one can identify the nature of these transitions. For this compound, the lowest energy absorption band would likely correspond to a π-π* transition. More specifically, it is expected to be an intramolecular charge transfer (ICT) transition, where electron density moves from the electron-donating TPE moiety to the electron-accepting benzaldehyde (B42025) group. nih.gov While specific calculated absorption maxima for this compound are not published, studies on similar TPE-acceptor systems confirm that TD-DFT can accurately predict these ICT bands. nih.gov

Elucidation of Molecular Orbitals (HOMO-LUMO energy gaps) and Charge Transfer Characteristics

DFT calculations are used to determine the energies and spatial distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitability and chemical reactivity. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich TPE core, while the LUMO would be centered on the electron-withdrawing benzaldehyde portion. This spatial separation of the frontier orbitals is a hallmark of a donor-acceptor system and confirms the intramolecular charge transfer nature of the lowest electronic excitation. acs.orgmalayajournal.org A small HOMO-LUMO gap would indicate that the molecule can be easily excited, suggesting absorption at longer wavelengths. malayajournal.org

| Parameter | Predicted Characteristic for this compound | Basis of Prediction |

| HOMO Localization | Primarily on the tetraphenylethylene (B103901) (TPE) core. | TPE is a known electron donor. |

| LUMO Localization | Primarily on the benzaldehyde moiety. | Benzaldehyde group is an electron acceptor. |

| HOMO-LUMO Gap | Expected to be relatively small. | Characteristic of donor-acceptor systems with ICT. |

| Primary Transition | Intramolecular Charge Transfer (ICT) from TPE to benzaldehyde. | Spatial separation of HOMO and LUMO. |

This table is based on theoretical principles and data from related TPE-acceptor compounds, as specific computational data for this compound is not available.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Aggregation Behavior

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. For an AIE-active compound, MD simulations are crucial for understanding how it behaves in solution versus in an aggregated state. nih.govnih.gov

In a dilute solution, the phenyl rings of the TPE unit in this compound would undergo constant, low-energy rotational and vibrational motions. MD simulations would show this dynamic behavior. When induced to aggregate (e.g., by adding a poor solvent), simulations would model the process of multiple molecules coming together, revealing the preferred packing arrangements and the intermolecular forces (like van der Waals and π-π stacking) that drive the aggregation. Crucially, these simulations would demonstrate the restriction of intramolecular rotations within the aggregate, a key component of the AIE mechanism. rsc.org

Quantum Chemical Insights into AIE and TICT Mechanisms

The Aggregation-Induced Emission (AIE) phenomenon in TPE derivatives is explained by the restriction of intramolecular rotation (RIR) mechanism. rsc.org Quantum chemical calculations can map out the potential energy surface of the molecule in its excited state. For this compound in solution, the excited molecule can dissipate its energy non-radiatively through the free rotation of its phenyl rings, leading to quenched fluorescence.

In an aggregate, these rotations are physically hindered. Quantum chemical modeling would show a high energy barrier for rotation on the excited-state potential energy surface, effectively closing the non-radiative decay channel. This forces the molecule to decay via a radiative pathway, resulting in strong fluorescence. researchgate.netrsc.org

The concept of a Twisted Intramolecular Charge Transfer (TICT) state can also be relevant. Upon excitation, the molecule might move towards a twisted, non-emissive TICT state. In aggregates, the formation of this fully twisted state is prevented, potentially leading to emission from a partially twisted, emissive local excited state.

Predictive Modeling for Rational Design of Derivatives

While no specific predictive models for this compound derivatives are documented, the general approach involves establishing structure-property relationships. mdpi.com By systematically performing the DFT and TD-DFT calculations described above on a virtual library of derivatives (e.g., by changing substituents on the phenyl rings or modifying the aldehyde group), a predictive model can be built. nih.gov This model could correlate parameters like the calculated HOMO-LUMO gap, oscillator strength, and charge transfer character with desired properties like emission color, quantum yield, or sensor selectivity. This allows for the rational, computer-aided design of new molecules with optimized performance, reducing the need for trial-and-error synthesis.

Theoretical Analysis of Excited State Dynamics

The fate of a molecule after it absorbs light is governed by its excited-state dynamics. Theoretical analysis of these dynamics for this compound would investigate the competing pathways available to the excited molecule. Studies on benzaldehyde itself show complex dynamics involving rapid intersystem crossing from the initial singlet excited state (S1) to a triplet state (T2), facilitated by a small energy gap and significant spin-orbit coupling. researchgate.netprinceton.edu

For this compound, theoretical models would explore how the TPE unit influences these dynamics. Key questions would include how the rate of intramolecular rotation competes with intersystem crossing and fluorescence. The analysis would involve mapping the potential energy surfaces of multiple electronic states (singlet and triplet) and identifying regions where these surfaces cross (conical intersections), as these points facilitate ultra-fast, non-radiative transitions back to the ground state or between excited states. researchgate.netresearchgate.net Such studies are computationally intensive but provide a complete picture of the photophysical processes that determine the molecule's emissive properties.

Applications in Advanced Functional Materials Mechanistic and Design Focus

Development of Fluorescent Chemosensors and Biosensors

The AIE characteristic of the 3-(1,2,2-triphenylvinyl)benzaldehyde core is a powerful feature for the development of "turn-on" fluorescent sensors, which are highly desirable for their low background signal and high sensitivity. rsc.orgresearchgate.net

The fundamental mechanism for sensing applications hinges on modulating the AIE state of the triphenylvinyl core. In its base state, a chemosensor derived from this compound is designed to be soluble and non-emissive. The introduction of a specific analyte triggers a chemical or physical change that induces aggregation or restricts the rotation of the TPE's phenyl rings, causing a significant increase in fluorescence intensity.

The aldehyde group is the key to this process. It can be chemically modified to install a "receptor" or "binding site" tailored for a specific analyte. For example:

Ion Sensing: The aldehyde can be reacted with molecules like thiosemicarbazide (B42300) or aminophenol to create chelating sites for metal ions. acs.orgrsc.orgnih.gov When a target ion like Hg²⁺ or Al³⁺ binds to this receptor site, it can induce two effects: firstly, it can change the electronic properties of the luminophore, and secondly, it can cause the sensor molecules to aggregate through coordination, leading to a "turn-on" AIE response. nih.gov

pH Sensing: The aldehyde can form a Schiff base with an amine that is sensitive to pH changes. rsc.org Protonation or deprotonation of the resulting imine or another part of the receptor can alter its solubility or conformation, switching the AIE effect on or off.

Viscosity Sensing: In viscous environments, such as within the lipid droplets of a cell, the rotation of the TPE phenyl rings is physically hindered. This restriction of intramolecular rotation is the direct trigger for AIE. Therefore, the inherent properties of the TPE core in this compound make it a potential candidate for a "molecular rotor" to probe microviscosity without further modification, although functionalization can enhance its targeting ability.

The design of highly selective and sensitive probes based on this compound relies on the rational design of the analyte-binding moiety attached to the aldehyde group. nih.gov

Receptor Design: The selectivity of the probe is determined by the chemical structure of the receptor. By choosing appropriate functional groups to react with the aldehyde, one can create cavities or binding pockets that are sterically and electronically complementary to the target analyte.

Meta-Positioning Impact: The placement of the aldehyde at the meta-position is a critical design choice. Unlike a para-substituted isomer where the receptor is positioned for maximum electronic conjugation with the TPE backbone, the meta-linkage creates a distinct spatial and electronic relationship. masterorganicchemistry.compressbooks.pub This can be leveraged to fine-tune the sensitivity and selectivity of the probe, as the binding event at the meta-position may induce conformational changes that are more effective at restricting the rotation of the multiple phenyl rings of the TPE core.

Turn-On/Ratiometric Sensing: A well-designed probe will show a low background fluorescence in the absence of the analyte and a strong emission upon binding. This "turn-on" mechanism provides high sensitivity with a high signal-to-noise ratio. nih.gov

Below is a data table illustrating potential design strategies for chemosensors derived from this compound.

| Target Analyte | Proposed Aldehyde Modification (Receptor) | Sensing Mechanism |

| Trivalent Cations (e.g., Al³⁺, Fe³⁺) | Reaction with Hydrazine to form a Hydrazone | Chelation-induced aggregation and RIR |

| Divalent Cations (e.g., Hg²⁺, Cu²⁺) | Reaction with Thiosemicarbazide | Coordination-induced fluorescence quenching or AIE |

| Anions (e.g., CN⁻, F⁻) | Reaction with an amine containing a hydrogen-bond donor | Analyte interaction disrupts H-bonding, causing conformational change and AIE |

| pH (Acidity) | Schiff base formation with a pH-sensitive amine (e.g., Pyridinylamine) | Protonation/deprotonation alters electronic properties and aggregation state |

Integration into Organic Optoelectronic Devices (Principles of Light Emission and Charge Transport)

The solid-state luminescence of AIE-active molecules makes this compound a promising candidate for use in organic optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). The primary challenge for many conventional luminophores is aggregation-caused quenching (ACQ), where close packing in the solid state leads to a loss of emission efficiency. AIE materials, by their very nature, overcome this problem and emit brightly in the solid film state. scispace.com

When designing emissive layers for OLEDs, the goal is to achieve high quantum efficiency, good color purity, and long operational stability. The structure of this compound offers specific advantages in this context.

Preventing ACQ: The bulky, propeller-shaped TPE core inherently prevents the kind of planar π-π stacking that typically causes quenching in the solid state. This ensures that the material can maintain high emission efficiency when fabricated as a thin film. scispace.com

Role of Meta-Substitution: The non-linear structure resulting from the meta-positioning of the benzaldehyde (B42025) group can be advantageous for film morphology. While linear, planar molecules tend to form crystalline domains that can be detrimental to device performance (e.g., by creating grain boundaries that trap charges), the bent shape of this molecule can promote the formation of smooth, amorphous films. This morphological control is crucial for efficient and uniform charge injection and transport, leading to better device performance and longevity.

Tunability: The aldehyde group serves as a chemical handle to either graft the AIE-gen onto a polymer backbone or to react it with other small molecules to fine-tune the emission color, charge transport properties, and processability of the final emissive material.

Utilization in Covalent Organic Frameworks (COFs) and Polymeric Nanoprobes

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. magtech.com.cndrpress.org The aldehyde functionality makes this compound an excellent building block for constructing highly fluorescent COFs.

In the synthesis of COFs, this compound serves as a multitopic building block or "linker." drpress.org

Schiff Base Chemistry: The aldehyde group readily undergoes condensation reactions with amine-functionalized molecules (e.g., 1,3,5-tris(4-aminophenyl)benzene (B174889) or p-phenylenediamine) to form stable imine linkages (-C=N-). researchgate.netrsc.org This is one of the most common and robust methods for COF synthesis.

Imparting Functionality: By using this molecule as a linker, the AIE-active TPE unit becomes an integral part of the COF's skeleton. This results in a framework that is intrinsically fluorescent, a property that can be exploited for applications in chemical sensing, where analytes diffusing into the COF's porous channels can interact with the TPE units and modulate their emission. rsc.org

Controlling Topology with Bent Linkers: The geometry of the building blocks dictates the topology of the resulting framework. mdpi.com Linear linkers (like the 4-isomer) typically form simple topologies like square grids (sql). In contrast, the C2-symmetric, "bent" nature of this compound directs the formation of different, often more complex, network topologies, such as those with hexagonal or kagome-type pores. researchgate.net Using flexible or bent building blocks is a key strategy for creating novel COF structures with unique pore environments and properties. rsc.orgrsc.org

The table below contrasts the structural outcomes of using the meta-substituted (bent) versus the para-substituted (linear) isomer in COF synthesis.

| Feature | 3-substituted (Bent) Linker | 4-substituted (Linear) Linker |

| Geometry | C2-Symmetric, Bent | D2h-Symmetric, Linear |

| Resulting COF Topology | Hexagonal (kgm), Rhombic | Square (sql), Tetragonal |

| Pore Shape | Often results in multifaceted or non-uniform pore shapes | Typically yields uniform square or rectangular channels |

| Structural Design | Enables access to complex, interpenetrated frameworks | Favors simple, layered stacking |

Furthermore, these highly fluorescent COFs can be synthesized or exfoliated into nanoscale particles, creating polymeric nanoprobes . rsc.orgresearchgate.net These nanoprobes combine the high brightness and stability of the AIE-COF with a large surface area for analyte interaction or further functionalization, making them powerful tools for biological imaging and sensing applications. rsc.orgnih.gov

Engineering of Self-Assembled Systems

The engineering of advanced functional materials from molecules like 4-(1,2,2-Triphenylvinyl)benzaldehyde (B2719658) hinges on controlling their self-assembly in solution. This process is primarily driven by the molecule's inherent aggregation-induced emission (AIE) properties, a phenomenon characteristic of its tetraphenylethylene (B103901) (TPE) core.

Mechanistic Principles: In a dilute solution, the TPE unit is non-emissive because the phenyl rings undergo active intramolecular rotation, providing a non-radiative pathway for the excited state to relax. However, upon aggregation in a poor solvent or concentration in a solid state, these rotations are physically restricted. This blockage of the non-radiative decay channel forces the excited molecule to release its energy via fluorescence, leading to strong light emission.

The design of self-assembled systems using 4-(1,2,2-Triphenylvinyl)benzaldehyde leverages this principle. The molecule can be considered an AIE-active building block, or "AIEgen". rsc.org The self-assembly process is governed by a balance of intermolecular forces:

Hydrophobic and π-π Stacking Interactions: The multiple phenyl rings of the TPE core are hydrophobic and engage in π-π stacking, driving the molecules to aggregate in aqueous or polar media.

Dipole-Dipole Interactions: The polar benzaldehyde group introduces directional dipole-dipole interactions, which help to organize the molecules into ordered structures.

Covalent Linkages: The aldehyde functional group serves as a reactive handle. It can form covalent bonds, such as Schiff base linkages with amine-containing polymers or molecules, to create more complex and stable self-assembled architectures like covalent organic frameworks (COFs) or polymeric nanoprobes. nih.gov

Design Focus: Research focuses on creating functional nanostructures by programming these interactions. For instance, luminescent polymeric nanoprobes (LPNs) have been fabricated by simply mixing 4-(1,2,2-Triphenylvinyl)benzaldehyde with carboxyl methyl starch sodium (CMS) and aminophenylboronic acid. nih.gov In this one-pot reaction, the components self-assemble into nanoparticles that exhibit high water dispersibility and biocompatibility, making them suitable for biological applications. nih.gov The design strategy involves using the TPE-aldehyde as the core luminophore and other molecules to impart desired properties like solubility and biological targeting.

| System Component | Role in Self-Assembly | Resulting Property | Reference |

| Tetraphenylethylene (TPE) Core | Drives aggregation via hydrophobic effects and π-π stacking. | Aggregation-Induced Emission (AIE). | rsc.orgnih.gov |

| Benzaldehyde Group | Provides a site for covalent modification (e.g., with amines). | Formation of stable, functionalized nanostructures. | nih.gov |

| Amphiphilic Polymers (e.g., CMS) | Co-assembles with the TPE-aldehyde to form a stable matrix. | Enhances water dispersibility and biocompatibility. | nih.gov |

Exploration in Photodegradation of Organic Pollutants (Photocatalytic Mechanisms)

While direct studies on the use of 3-(or 4-)(1,2,2-Triphenylvinyl)benzaldehyde for pollutant degradation are limited, its potential as a photocatalyst can be inferred from the known reactivity of its constituent parts: the TPE core and the benzaldehyde functional group.

Photocatalytic Mechanisms: The proposed mechanism involves the molecule acting as a photosensitizer. The TPE moiety is an excellent chromophore, capable of absorbing UV or visible light and transitioning to an excited state. This excited state can then initiate chemical reactions through two primary pathways:

Energy Transfer: The excited TPE unit can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which is a powerful oxidant capable of degrading organic pollutants.

Electron Transfer: The excited molecule can participate in redox reactions. It can donate an electron to oxygen to form a superoxide (B77818) radical anion (•O₂⁻) or accept an electron from a pollutant molecule.

The benzaldehyde group itself can also be photocatalytically active. Studies on benzaldehyde have shown it can promote the auto-photocatalytic oxidation of alcohols under visible light. nist.gov The mechanism involves the excited triplet state of benzaldehyde abstracting a hydrogen atom, initiating a radical chain reaction that produces reactive species. nist.gov In photocatalytic systems for alcohol oxidation, the generation of •O₂⁻ and hydroxyl radicals (•OH) has been identified as the primary driver of the reaction. nih.gov

Therefore, a plausible photocatalytic mechanism for (1,2,2-Triphenylvinyl)benzaldehyde would involve the TPE core acting as the primary light-harvester. The absorbed energy would then either generate singlet oxygen or be transferred to the benzaldehyde moiety, which facilitates the production of superoxide and hydroxyl radicals. These reactive oxygen species (ROS) would be the primary agents responsible for the degradation of organic pollutants.

| Reactive Species | Proposed Generation Pathway | Role in Degradation | Reference |

| **Singlet Oxygen (¹O₂) ** | Energy transfer from excited TPE core to ground state O₂. | Directly oxidizes electron-rich pollutants. | Inferred |

| Superoxide Radical (•O₂⁻) | Electron transfer from excited TPE to O₂; potential involvement of the benzaldehyde group. | Precursor to other ROS; directly attacks pollutants. | nih.gov |

| Hydroxyl Radical (•OH) | Secondary reactions involving superoxide radicals. | Highly reactive, non-selective oxidant of organic compounds. | nih.gov |

Application as Luminescent Labels and Probes in in vitro Biological Studies

The AIE characteristic of the TPE core makes 4-(1,2,2-Triphenylvinyl)benzaldehyde an excellent candidate for developing "turn-on" fluorescent probes for in vitro biological studies. These probes are designed to be non-emissive in aqueous buffer but become highly luminescent upon interacting with a specific biological target.

Interaction Mechanisms: The design of these probes relies on specific interactions that restrict the intramolecular rotation of the TPE's phenyl rings.

Binding-Induced Aggregation/Restriction: The probe can be designed to bind to the surface of a biomolecule, such as a protein. The hydrophobic TPE core can embed into hydrophobic pockets on the protein surface. This binding event restricts the rotation of the phenyl rings, activating fluorescence. The aldehyde group can further enhance binding and specificity by forming hydrogen bonds with amino acid residues on the protein surface.

Covalent Labeling: The reactive aldehyde group can be used to covalently attach the TPE label to a biomolecule through Schiff base formation with primary amine groups (e.g., lysine (B10760008) residues in proteins). This permanent linkage rigidly holds the probe in place, leading to strong and stable fluorescence.

Sensing via Chemical Reaction: The TPE-aldehyde can serve as a building block for more complex sensors. For example, a derivative of 4-(1,2,2-Triphenylvinyl)benzaldehyde was used to create a quinolinium salt (TPE-QN) that acts as a fluorescent sensor for iodide (I⁻) and mercury (Hg²⁺) ions in aqueous solutions. nih.gov The mechanism is based on fluorescence quenching. The positively charged TPE-QN aggregates in water and emits strongly. The addition of iodide ions quenches this emission. Subsequently, adding mercury ions, which have a high affinity for iodide, removes the quencher and restores the fluorescence, allowing for the detection of Hg²⁺. nih.gov

These mechanisms allow for the development of highly sensitive and specific probes for detecting ions and imaging cells without the need for washing away unbound probes, as they are non-emissive in the bulk solution. nih.gov

| Probe Design | Target Analyte | Interaction/Sensing Mechanism | Outcome | Reference |

| TPE-Aldehyde | Proteins | Hydrophobic interactions and hydrogen bonding. | Binding restricts rotation, "turning on" fluorescence. | |

| TPE-Aldehyde based nanoprobes | Cells (in vitro) | Endocytosis of functionalized nanoparticles. | Aggregated state within cells is highly fluorescent, allowing for imaging. | nih.gov |

| TPE-Quinolinium Salt (TPE-QN) | Iodide (I⁻) | Collisional quenching of TPE fluorescence. | Emission is "turned off". | nih.gov |

| TPE-QN + I⁻ complex | Mercury (Hg²⁺) | Hg²⁺ sequesters I⁻, removing the quencher. | Emission is "turned on" again. | nih.gov |

Derivatization and Post Synthetic Functionalization Strategies

Condensation Reactions of the Aldehyde Group (e.g., Schiff Base Formation, Knoevenagel Reactions)

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes condensation reactions with various nucleophiles. This reactivity is a cornerstone for synthesizing a diverse family of TPE-based derivatives.

Schiff Base Formation: The reaction of 3-(1,2,2-Triphenylvinyl)benzaldehyde with primary amines leads to the formation of imines, commonly known as Schiff bases. rsisinternational.orgedu.krd This condensation reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate followed by dehydration. The resulting C=N double bond extends the π-conjugated system, which can influence the molecule's electronic and optical properties. Aromatic aldehydes, in particular, form relatively stable Schiff bases. researchgate.net This strategy has been employed to link TPE luminogens to other functional units. For instance, the isomer 4-(1,2,2-Triphenylvinyl)benzaldehyde (B2719658) has been reacted with aminophenylboronic acid in the presence of carboxyl methyl starch sodium to create water-dispersible luminescent nanoprobes for bio-imaging applications. ossila.com

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, dialkyl malonates), typically in the presence of a basic catalyst like piperidine (B6355638) or an amine. researchgate.netnih.gov This reaction is a powerful tool for C=C bond formation and extending π-conjugation. When this compound reacts with an active methylene compound, it yields a new, more extended conjugated system. The product selectivity can often be controlled by the reaction conditions. nih.gov This extension of the π-system can lead to significant red-shifts in absorption and emission spectra, allowing for the fine-tuning of the AIE luminogen's color output.

Table 1: Examples of Condensation Reactions with TPE-Benzaldehyde Derivatives

| Reaction Type | Reactant 1 | Reactant 2 (Example) | Catalyst (Example) | Product Type | Application Highlight |

|---|---|---|---|---|---|

| Schiff Base Formation | This compound | Aniline | Acid | TPE-Imine | Synthesis of conjugated materials |

| Schiff Base Formation | 4-(1,2,2-Triphenylvinyl)benzaldehyde | Aminophenylboronic acid | - | TPE-Boronic Acid Imine | Luminescent nanoprobes ossila.com |

| Knoevenagel Condensation | This compound | Malononitrile | Piperidine | TPE-dicyanovinylbenzene | Extended π-systems for optoelectronics nih.gov |

| Knoevenagel Condensation | 2-(1-phenylvinyl)benzaldehyde | Dimethyl malonate | TiCl₄-Pyridine | Cyclized Indene Derivative | Synthesis of functional materials nih.gov |

Extension of Conjugation Pathways through Wittig and Horner-Wadsworth-Emmons Reactions

To create more complex and extensively conjugated systems, the aldehyde group can be converted into a carbon-carbon double bond using olefination reactions.

Wittig Reaction: The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes and ketones. wvu.edu It involves the reaction of this compound with a phosphorus ylide (phosphorane). mnstate.eduudel.edu The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. wvu.edu A major advantage of the Wittig reaction is that the position of the double bond is fixed, unlike in elimination reactions which can produce mixtures of isomers. mnstate.edu However, a significant drawback is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can be difficult to separate from the desired alkene product. mnstate.edu

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that offers several advantages. wikipedia.orgyoutube.com It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and reactive than the corresponding Wittig ylide, allowing it to react even with sterically hindered ketones. wikipedia.orgalfa-chemistry.com A key benefit of the HWE reaction is that the byproduct is a water-soluble dialkyl phosphate (B84403) salt, which is easily removed by aqueous extraction. wikipedia.orgorganic-chemistry.org Furthermore, the HWE reaction typically shows high stereoselectivity, predominantly forming the (E)-alkene, which is crucial for controlling the geometry of the final conjugated molecule. alfa-chemistry.comnrochemistry.com

Table 2: Comparison of Wittig and HWE Reactions for Derivatizing this compound

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphorus ylide (from phosphonium salt) | Phosphonate carbanion |

| Nucleophilicity | Less nucleophilic | More nucleophilic and reactive wikipedia.org |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) mnstate.edu | Water-soluble phosphate salt (easily removed) wikipedia.orgorganic-chemistry.org |

| Stereoselectivity | Can produce mixtures of E/Z isomers | Generally high (E)-selectivity wikipedia.orgnrochemistry.com |

| Substrate Scope | Aldehydes and less hindered ketones | Wide range of aldehydes and ketones alfa-chemistry.com |

Introduction of Reactive Sites for Click Chemistry and Bioconjugation

For applications in chemical biology and materials science, it is often necessary to attach the TPE luminogen to biomolecules or surfaces. "Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org

The aldehyde group of this compound is an excellent anchor for introducing reactive sites. For example, it can be reacted with a molecule containing both an amine and a terminal alkyne or azide (B81097) group. The resulting product is a TPE derivative primed for a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. organic-chemistry.orgbeilstein-journals.org These click reactions are instrumental in covalently linking the AIEgen to other molecules.

For direct bioconjugation, the aldehyde can react with aminooxy-functionalized molecules or the N-terminus of certain peptides to form stable oxime ethers. nih.gov This reaction is highly selective and can be performed under physiological conditions, making it suitable for labeling sensitive biomolecules. nih.gov For example, various aldehyde-based prosthetic groups have been synthesized and conjugated with aminooxy-functionalized peptides for applications in radiochemistry. nih.gov This approach allows for the targeted delivery and visualization of AIE-active probes in biological systems. nih.gov

Polymerization and Co-polymerization Approaches to Form Functional Polymers and Nanomaterials

Incorporating the TPE motif into polymer chains is a powerful strategy for creating functional materials with emergent properties, such as solid-state emission and enhanced processability. This compound can be utilized in polymerization reactions in several ways.

The aldehyde group allows the molecule to act as a monomer or a cross-linking agent. For example, its isomer, 4-(1,2,2-Triphenylvinyl)benzaldehyde, is used as a formyl bridging ligand for the synthesis of Covalent Organic Frameworks (COFs). ossila.com These crystalline porous polymers have ordered structures and can exhibit strong AIE effects due to the spatial arrangement of the TPE units.

Alternatively, the TPE-aldehyde can be first derivatized to introduce a polymerizable group. For instance, reacting the aldehyde with a suitable reagent could introduce a vinyl or acryloyl group. mdpi.com The resulting TPE-containing monomer can then be subjected to various polymerization techniques, such as atom transfer radical polymerization (ATRP) or ring-opening polymerization (ROP), to produce TPE-functionalized homopolymers or block copolymers. researchgate.net These polymers often self-assemble into nanomaterials like micelles, with the aggregated TPE cores exhibiting strong AIE fluorescence. researchgate.net For example, TPE-functionalized polydimethylsiloxane (B3030410) has been synthesized via aza-Michael addition, creating a thermally stable fluorescent polymer. mdpi.com

Table 3: Polymerization Strategies Involving TPE-Aldehyde Derivatives

| Polymerization Approach | Role of TPE-Aldehyde | Polymer Type | Key Feature |

|---|---|---|---|

| Condensation Polymerization | Monomer/Bridging Ligand | Covalent Organic Frameworks (COFs) | Ordered, crystalline structure; solid-state AIE ossila.com |

| Addition Polymerization (e.g., ATRP) | Functionalized Monomer (post-derivatization) | Block Copolymers | Self-assembly into fluorescent micelles researchgate.net |

| Polyhomologation | Functionalized Initiator | TPE-terminated Polyethylene | Well-defined linear AIE-active polymers researchgate.net |

| Aza-Michael Addition | Functionalizing Agent | TPE-grafted Polysiloxane | Enhanced thermal stability; fluorescent polymer mdpi.com |

Future Research Directions and Outlook

Development of Multi-Stimuli Responsive Materials

The development of materials that can respond to multiple external stimuli is a burgeoning field in materials science. The TPE moiety in 3-(1,2,2-triphenylvinyl)benzaldehyde provides a robust platform for creating such "smart" materials. Future research is anticipated to focus on integrating this AIE-active molecule into polymer systems that can respond to various triggers like light, temperature, pH, and specific analytes.

For instance, polymers incorporating this compound could be designed to exhibit tunable fluorescence upon exposure to different stimuli. nih.govrsc.org The aldehyde group can be readily converted into other functional groups, allowing for the covalent attachment of other stimuli-responsive units. This could lead to the creation of sophisticated sensors, drug delivery systems, and actuators. Research into TPE-appended maleic anhydride (B1165640) terpolymers has already demonstrated the potential for creating multi-stimuli-responsive AIE-active polymer platforms. nih.gov The insights gained from these studies can be applied to develop novel materials based on this compound with tailored responses to complex environmental changes. nih.gov

Exploration of Chirality and Enantioselective Synthesis for Chiroptical Properties

The non-planar, propeller-like conformation of the tetraphenylethylene (B103901) core makes it an ideal scaffold for creating chiral materials. Future research will likely delve into the enantioselective synthesis of this compound derivatives to explore their chiroptical properties, such as circularly polarized luminescence (CPL). The stereoconfiguration around the central double bond can significantly impact solid-state luminescence properties. rsc.org

The development of stereoselective synthesis methods for TPE analogues is a challenging but crucial area. rsc.org Success in this area would enable the production of enantiomerically pure this compound derivatives, which are essential for applications in chiral sensing, asymmetric catalysis, and information storage. Furthermore, the self-assembly of chiral TPE derivatives into supramolecular structures with enhanced chiroptical activity is a promising avenue. For example, chiral TPE macrocycles have been shown to be effective in the enantioselective recognition of chiral acidic compounds. figshare.com

Advanced Characterization of Solid-State Molecular Dynamics

Understanding the relationship between molecular structure, packing, and photophysical properties in the solid state is paramount for designing efficient AIE materials. Advanced characterization techniques are crucial for probing the intricate molecular dynamics of this compound in its aggregated state. Future research will likely employ techniques such as in-situ variable temperature single-crystal X-ray diffraction to directly monitor conformational changes and molecular motions.

Semiclassical dynamics simulations can provide detailed insights into the excited-state dynamics of TPE derivatives, including photoisomerization pathways and the role of intramolecular rotations in the AIE phenomenon. nih.gov By combining experimental data with theoretical calculations, a deeper understanding of the factors governing the fluorescence quantum yield and emission color in the solid state can be achieved. mdpi.com This knowledge will be instrumental in the rational design of this compound-based materials with optimized solid-state luminescence. researchgate.net

Integration into Hybrid Organic-Inorganic Systems

The creation of hybrid organic-inorganic materials offers a powerful strategy to combine the desirable properties of both components. The benzaldehyde (B42025) functionality of this compound makes it an excellent candidate for integration into various hybrid systems, such as metal-organic frameworks (MOFs) and functionalized nanoparticles.

As an organic linker, this compound can be used to construct MOFs with built-in AIE properties. rsc.orgresearchgate.net The porosity and functionality of these MOFs could be tailored for applications in chemical sensing, catalysis, and gas storage. Linker functionalization in MOFs has been shown to be a viable strategy for tuning their properties. northwestern.eduresearchgate.net Furthermore, the covalent attachment of this compound to inorganic nanoparticles, such as silica (B1680970) or quantum dots, can lead to the development of novel probes for bioimaging and diagnostics. The coordination-driven self-assembly of TPE-functionalized building blocks into nanospheres has already demonstrated the potential of this approach. nih.gov

Sustainable and Scalable Synthetic Approaches

For the widespread application of this compound and its derivatives, the development of sustainable and scalable synthetic methods is essential. Current synthetic routes to TPE derivatives often rely on reactions like the McMurry coupling, which can be expensive and generate significant waste. acs.orgnih.gov Future research should focus on developing greener and more efficient synthetic strategies.

This includes exploring alternative coupling reactions, utilizing more environmentally benign solvents, and designing one-pot synthesis procedures. For example, the Biginelli reaction provides various routes for the synthesis of benzaldehyde-based compounds. unair.ac.id Additionally, developing scalable methods for the synthesis of key precursors will be crucial. mdpi.com The principles of green chemistry should guide the development of new synthetic protocols to ensure that the production of these promising materials is economically viable and environmentally responsible.

Concluding Remarks

Summary of Key Academic Contributions

There are no specific, documented academic contributions directly attributable to 3-(1,2,2-Triphenylvinyl)benzaldehyde in the available scientific literature. Research on tetraphenylethylene (B103901) (TPE) derivatives, the core structure of this compound, has been a cornerstone of AIE research. acs.orgnih.govrsc.org The primary academic contribution of the broader TPE family lies in the establishment of the restriction of intramolecular rotation (RIR) mechanism as a key principle for designing highly emissive solid-state materials. rsc.org These contributions have led to the development of a vast library of AIE-active molecules with applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. ossila.comrsc.org However, the specific role and contribution of the meta-substituted benzaldehyde (B42025) derivative remain unexplored and undocumented.

Broader Scientific Impact and Potential for Fundamental Advancements

The broader scientific impact of AIE materials, the class to which this compound belongs, is substantial. The discovery of AIE luminogens has revolutionized the field of luminescent materials by providing a solution to the common problem of aggregation-caused quenching (ACQ), where fluorescent molecules lose their emissivity at high concentrations or in the solid state. This has opened up new possibilities for the development of highly efficient solid-state lighting, advanced displays, and sensitive diagnostic tools. acs.orgnih.govrsc.org

Perspectives on Overcoming Remaining Challenges in AIE Material Design and Application

The design and application of AIE materials, while a mature field, still face several challenges. Overcoming these will be crucial for the future development of the field.

Achieving High Quantum Yields in the Solid State: While AIE solves the problem of ACQ, achieving near-unity quantum yields in solid-state devices remains a significant challenge. This requires precise control over molecular design to minimize non-radiative decay pathways.

Developing Materials with Tunable Emission Colors: There is a continuous need for AIEgens that cover the entire visible spectrum, particularly deep-blue and near-infrared emitters, with high efficiency and stability for full-color displays and in-vivo imaging applications.

Improving Material Stability and Durability: For practical applications in OLEDs and other optoelectronic devices, the operational stability of AIE materials is paramount. This involves designing molecules that are resistant to thermal and photochemical degradation.